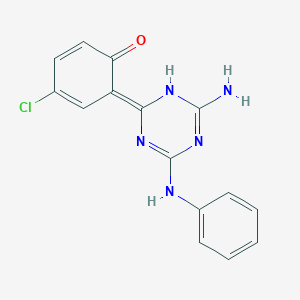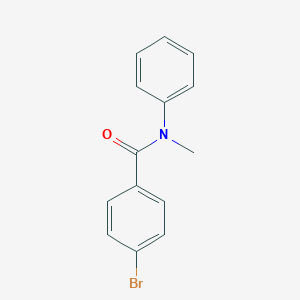
5-(Allylamino)-3-methyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Allylamino)-3-methyl-5-oxopentanoic acid (AMPA) is a synthetic amino acid that has been extensively studied in recent years due to its potential applications in various fields of science. This compound is mainly used in the field of biochemistry and pharmacology due to its unique properties.
Mécanisme D'action
The mechanism of action of 5-(Allylamino)-3-methyl-5-oxopentanoic acid is not fully understood, but it is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the synthesis of nucleotides, which are required for DNA replication and cell division. By inhibiting DHFR, 5-(Allylamino)-3-methyl-5-oxopentanoic acid can disrupt the synthesis of nucleotides and inhibit cell growth.
Biochemical and Physiological Effects:
5-(Allylamino)-3-methyl-5-oxopentanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(Allylamino)-3-methyl-5-oxopentanoic acid can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 5-(Allylamino)-3-methyl-5-oxopentanoic acid can improve glucose metabolism and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Allylamino)-3-methyl-5-oxopentanoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one limitation of 5-(Allylamino)-3-methyl-5-oxopentanoic acid is that it is not very water-soluble, which can make it difficult to use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-(Allylamino)-3-methyl-5-oxopentanoic acid. One area of interest is the development of new synthetic methods for 5-(Allylamino)-3-methyl-5-oxopentanoic acid that can improve its yield and purity. Another area of interest is the development of new therapeutic applications for 5-(Allylamino)-3-methyl-5-oxopentanoic acid, particularly in the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Allylamino)-3-methyl-5-oxopentanoic acid and its potential interactions with other molecules in the body.
Conclusion:
In conclusion, 5-(Allylamino)-3-methyl-5-oxopentanoic acid (5-(Allylamino)-3-methyl-5-oxopentanoic acid) is a synthetic amino acid that has potential applications in various fields of science. Its ease of synthesis, stability, and low toxicity make it an attractive compound for lab experiments. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects and potential therapeutic applications. Further research is needed to fully understand the potential of 5-(Allylamino)-3-methyl-5-oxopentanoic acid and its future applications.
Méthodes De Synthèse
The synthesis of 5-(Allylamino)-3-methyl-5-oxopentanoic acid involves the reaction of allylamine with ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a Michael addition followed by a cyclization step to form the final product. The yield of 5-(Allylamino)-3-methyl-5-oxopentanoic acid can be improved by using a solvent such as ethanol and by controlling the reaction conditions such as temperature and reaction time.
Applications De Recherche Scientifique
5-(Allylamino)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential applications in various fields of science. In biochemistry, 5-(Allylamino)-3-methyl-5-oxopentanoic acid is used as a building block for the synthesis of peptides and proteins. It can also be used as a precursor for the synthesis of other amino acids such as valine and isoleucine. In pharmacology, 5-(Allylamino)-3-methyl-5-oxopentanoic acid has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
Propriétés
Nom du produit |
5-(Allylamino)-3-methyl-5-oxopentanoic acid |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3-methyl-5-oxo-5-(prop-2-enylamino)pentanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-3-4-10-8(11)5-7(2)6-9(12)13/h3,7H,1,4-6H2,2H3,(H,10,11)(H,12,13) |
Clé InChI |
LFPZRZAOZRFRJU-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NCC=C)CC(=O)O |
SMILES canonique |
CC(CC(=O)NCC=C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)

![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)

![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)





